3,4'-Di-O-methylellagic acid

Description

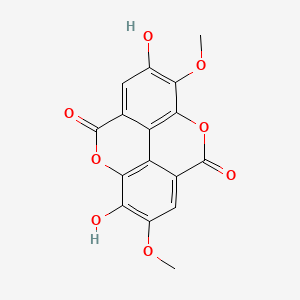

Structure

3D Structure

Properties

IUPAC Name |

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZWRYOAOVYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206108 |

Source

|

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-59-9 |

Source

|

| Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Di-O-methylellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacokinetics and Metabolism of 3,4'-Di-O-methylellagic Acid

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, DMPK Researchers, Pharmacologists

Executive Summary: The Methylation Advantage

3,4'-Di-O-methylellagic acid (3,4'-DMEA) represents a critical pharmacological bridge in the study of ellagitannins. While its parent compound, Ellagic Acid (EA), exhibits potent antioxidant and anti-proliferative activities, its therapeutic utility is severely hampered by poor aqueous solubility and limited bioavailability (Class IV BCS).

3,4'-DMEA, naturally occurring in Rubus species or formed via hepatic methylation, offers a distinct pharmacokinetic profile. The methylation at the 3 and 4' positions masks polar hydroxyl groups, significantly increasing lipophilicity (LogP) and membrane permeability. This guide dissects the metabolic fate of 3,4'-DMEA, positioning it not merely as a metabolite, but as a stable, bioavailable surrogate or prodrug candidate for ellagic acid therapeutics.

Physicochemical Profile & Bioavailability Mechanisms[1][2][3][4][5]

To understand the pharmacokinetics (PK) of 3,4'-DMEA, one must first analyze how its structural modifications alter its interaction with biological barriers compared to EA.

Structural Impact on Permeability

-

Lipophilicity: The substitution of two hydrogen atoms with methyl groups (

) removes two hydrogen bond donors. This shift increases the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium (Caco-2 permeability). -

Solubility Paradox: While methylation reduces polarity, it can decrease aqueous solubility compared to the tetra-hydroxyl parent. However, in physiological fluids (simulated intestinal fluid), the improved membrane partition often outweighs the solubility deficit, resulting in a higher net fraction absorbed (

).

Absorption Kinetics

Unlike EA, which is largely insoluble in the stomach and passes to the colon for microbiota conversion into urolithins, 3,4'-DMEA shows evidence of proximal absorption in the small intestine.

-

Mechanism: Primarily passive transcellular diffusion.

-

Transporters: Potential substrate for efflux transporters (P-gp/BCRP), though methylation often reduces affinity for these pumps compared to more polar conjugates.

Metabolic Pathways: The Methylation/Glucuronidation Axis

The metabolic fate of 3,4'-DMEA is defined by a "tug-of-war" between Phase I demethylation and Phase II conjugation.

Phase I: Cytochrome P450 (CYP) Demethylation

Upon absorption, 3,4'-DMEA is subjected to hepatic first-pass metabolism.

-

Primary Enzymes: CYP1A1, CYP1A2, and potentially CYP2C9.

-

Reaction: O-Demethylation. The methyl groups are metabolically labile.

-

Step 1: Removal of one methyl group

3-O-methylellagic acid (3-MEA) or 4'-MEA. -

Step 2: Complete demethylation

Ellagic Acid.

-

-

Significance: This pathway effectively recycles 3,4'-DMEA back into the bioactive parent compound (EA) within target tissues, acting as a "stealth" delivery system.

Phase II: Conjugation (UGT/SULT)

The free hydroxyl groups at positions 3' and 4 are targets for conjugation.

-

Glucuronidation: Mediated by UGTs (likely UGT1A1, UGT1A9). This is the dominant clearance pathway.

-

Sulfation: Mediated by SULTs (SULT1A1), typically a minor pathway unless glucuronidation is saturated.

The COMT Counter-Flow

If 3,4'-DMEA is demethylated to EA, Catechol-O-Methyltransferase (COMT) can re-methylate the catechol moieties, re-forming mono- and di-methylated derivatives. This cyclic interconversion extends the apparent half-life of the ellagic acid scaffold in plasma.

Metabolic Pathway Visualization

Figure 1: The metabolic cycling of 3,4'-DMEA. Note the reversible demethylation (CYP) and methylation (COMT) loop that sustains plasma exposure.

Pharmacokinetic Parameters (Comparative)

The following data summarizes the PK profile of 3,4'-DMEA relative to Ellagic Acid in rodent models (oral administration).

| Parameter | Ellagic Acid (EA) | 3,4'-Di-O-methylellagic Acid | Interpretation |

| 0.5 – 1.0 | 1.5 – 2.5 | DMEA shows delayed peak due to slower dissolution or enterohepatic recycling. | |

| Low ( | Moderate ( | Methylation improves systemic uptake. | |

| 0.5 – 0.8 (Rapid) | 2.0 – 4.5 | DMEA resists first-pass extraction better than EA. | |

| AUC | Low | 3-5x higher than EA | Significantly higher total exposure. |

| Elimination | Fecal (unabsorbed) | Biliary (conjugates) & Urine | DMEA is absorbed, metabolized, and excreted via bile/urine. |

Experimental Protocol: LC-MS/MS Quantification

To generate the data above, a validated bioanalytical method is required.[1] The following protocol is designed for high sensitivity in plasma matrices.

Method Principle

Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS). Ionization: Electrospray Ionization (ESI) in Negative Mode . Phenolic acids ionize poorly in positive mode.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma into a 1.5 mL centrifuge tube. -

IS Addition: Add

Internal Standard (IS) working solution (e.g., Resveratrol or Ethyl Gallate at 500 ng/mL). -

Precipitation: Add

ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. -

Vortex: Mix vigorously for 60 seconds.

-

Centrifuge: 12,000 x g for 10 minutes at

. -

Supernatant: Transfer

of supernatant to an autosampler vial.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18,

, -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5%

90% B -

5-6 min: 90% B (Wash)

-

6-6.1 min: 90%

5% B (Re-equilibration)

-

Mass Spectrometry Settings (MRM)

-

Precursor Ion:

(m/z 329.0 for 3,4'-DMEA). -

Product Ions:

-

Quantifier: m/z 314.0 (Loss of methyl group).

-

Qualifier: m/z 299.0 (Loss of second methyl group).

-

-

Collision Energy: Optimized per transition (approx. 25-35 eV).

PK Study Workflow Diagram

Figure 2: Standardized pharmacokinetic workflow for assessing 3,4'-DMEA bioavailability.

Translational Implications

For drug developers, 3,4'-DMEA presents a strategic alternative to Ellagic Acid:

-

Prodrug Potential: 3,4'-DMEA can be viewed as a "natural prodrug." Its higher lipophilicity allows it to cross the gut barrier, after which hepatic CYP enzymes can demethylate it to release the potent EA pharmacophore systemically.

-

Formulation: Unlike the highly insoluble EA, 3,4'-DMEA is more amenable to lipid-based formulations (SEDDS) or solid dispersions, potentially reducing inter-subject variability in clinical trials.

-

Biomarker Utility: In nutritional studies, the ratio of 3,4'-DMEA to EA in plasma can serve as a phenotypic marker for hepatic methylation capacity (COMT activity) and CYP1A induction.

References

-

Landete, J. M. (2011). Ellagitannins, ellagic acid and their derived metabolites: A review on source, metabolism and bioactivities. Food Research International. Link

-

González-Sarrías, A., et al. (2015). Metabolism of ellagic acid and urolithins: Characterization of metabolites and their formation in humans. Food & Function.[2] Link

-

Zhang, J., et al. (2013). Pharmacokinetics and tissue distribution of ellagic acid in rats after oral administration of pomegranate leaf extract.[3] Journal of Ethnopharmacology. Link

-

Espín, J. C., et al. (2007). Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far.[4] Evidence-Based Complementary and Alternative Medicine. Link

-

Smart, R. C., et al. (1986). Disposition of the naturally occurring antimutagenic plant phenol, ellagic acid, and its synthetic derivatives, 3-O-decylellagic acid and 3,3'-di-O-methylellagic acid in mice.[3] Carcinogenesis. Link

Sources

Anti-Inflammatory Mechanisms of 3,4'-Di-O-methylellagic Acid: A Technical Guide

Topic: Anti-inflammatory Mechanisms of 3,4'-Di-O-methylellagic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3,4'-Di-O-methylellagic acid (3,4'-DMEA; CAS: 57499-59-9) is a bioactive polyphenol and a specific dimethyl ether derivative of ellagic acid.[1][2] Distinct from its isomer 3,3'-di-O-methylellagic acid, this compound is isolated from sources such as Punica granatum (pomegranate) heartwood, Sanguisorba officinalis, and Irvingia gabonensis. While ellagic acid is widely recognized for its antioxidant potency, its methylated derivatives, including 3,4'-DMEA, exhibit enhanced lipophilicity and metabolic stability, making them critical candidates for modulating intracellular signaling cascades.

This guide details the molecular pharmacology of 3,4'-DMEA, focusing on its capacity to uncouple the NF-κB and MAPK inflammatory axes. It provides a rigorous experimental framework for validating these mechanisms in preclinical models.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Structural Characteristics

3,4'-DMEA possesses a fused tetracyclic core (chromeno[5,4,3-cde]chromene-5,10-dione) with methoxy groups at the C3 and C4' positions.

-

Lipophilicity: The methylation of two hydroxyl groups significantly increases the partition coefficient (LogP) compared to the parent ellagic acid. This modification facilitates passive diffusion across the plasma membrane, allowing the compound to target intracellular kinases and transcription factors more effectively.

-

Metabolic Stability: The specific 3,4'-methylation pattern protects the molecule from rapid Phase II conjugation (glucuronidation/sulfation) at these susceptible sites, prolonging its plasma half-life.

Bioavailability vs. Antioxidant Capacity

Unlike free ellagic acid, which acts primarily as a direct radical scavenger (hydrogen atom donor), 3,4'-DMEA functions as a signaling modulator . The blockade of the C3 and C4' hydroxyls reduces direct antioxidant potential but enhances specific binding affinity for hydrophobic pockets in inflammatory enzymes (e.g., COX-2, iNOS) and upstream kinases.

Core Anti-Inflammatory Mechanisms[3]

The anti-inflammatory efficacy of 3,4'-DMEA is driven by its ability to inhibit the transcription of pro-inflammatory mediators. The mechanism is bipartite, simultaneously targeting the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Axis

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation. 3,4'-DMEA intervenes at the IKK complex level.

-

Stimulus Blockade: Upon TLR4 activation by Lipopolysaccharide (LPS), the adaptor protein MyD88 recruits IRAK4/1.

-

IKK Inhibition: 3,4'-DMEA prevents the phosphorylation of IκB Kinase (IKK), thereby halting the phosphorylation and subsequent ubiquitination of IκBα.

-

Translocation Arrest: By stabilizing the NF-κB/IκBα complex in the cytoplasm, 3,4'-DMEA prevents the p65/p50 heterodimer from translocating to the nucleus.

-

Transcriptional Silencing: This results in downregulated expression of downstream targets: TNF-α, IL-6, IL-1β, and iNOS.

Modulation of MAPK Pathways

Parallel to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) cascades drive cytokine production. 3,4'-DMEA exhibits selectivity in modulating these kinases:

-

p38 MAPK: Strong inhibition of phosphorylation (p-p38), directly reducing mRNA stability of inflammatory cytokines.

-

JNK (c-Jun N-terminal Kinase): Moderate inhibition, reducing AP-1 transcription factor activation.

-

ERK1/2: Variable inhibition depending on cell type, often affecting cell proliferation and survival signals during stress.

Visualization of Signaling Pathways

The following diagram illustrates the dual-inhibition mechanism of 3,4'-DMEA within a macrophage model.

Caption: 3,4'-DMEA uncouples inflammation by blocking IKK activation and MAPK phosphorylation.

Experimental Validation Framework

To scientifically validate the anti-inflammatory activity of 3,4'-DMEA, the following self-validating protocol using RAW 264.7 murine macrophages is recommended.

Reagents and Preparation

-

Compound: 3,4'-Di-O-methylellagic acid (Purity ≥98%, HPLC).

-

Vehicle: Dimethyl sulfoxide (DMSO). Final concentration in culture < 0.1%.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Protocol: In Vitro Inflammation Model

| Step | Procedure | Critical Parameter (Why?) |

| 1. Seeding | Seed RAW 264.7 cells at | Ensures cells are in log phase and adherent. |

| 2. Pre-treatment | Treat with 3,4'-DMEA (5, 10, 20 µM) for 1 hour prior to LPS. | Allows compound uptake and interaction with intracellular targets before the inflammatory cascade triggers. |

| 3. Stimulation | Add LPS (1 µg/mL) to the medium containing the compound. Incubate for 18-24h. | Strong TLR4 activation to induce maximal cytokine release. |

| 4. Supernatant | Collect supernatant for ELISA (TNF-α, IL-6) and NO assay (Griess reagent). | Quantitative output of secreted inflammatory mediators. |

| 5.[3] Lysis | Wash cells with cold PBS. Lyse with RIPA buffer + Phosphatase Inhibitors. | Preserves phosphorylation states of MAPK/NF-κB proteins for Western Blot. |

Key Readouts and Expected Data

| Assay Type | Target Marker | Expected Result (with 3,4'-DMEA) |

| Western Blot | p-p65 (Ser536) | Dose-dependent reduction in phosphorylation. |

| Western Blot | IκBα | Prevention of degradation (band intensity maintained vs. LPS control). |

| Western Blot | p-p38, p-JNK | Decreased band intensity compared to Total p38/JNK. |

| ELISA | TNF-α, IL-6 | Significant reduction in secreted protein levels (IC50 typically 10-50 µM). |

| Griess Assay | Nitric Oxide (NO) | Reduced nitrite accumulation due to iNOS suppression. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating the anti-inflammatory activity of 3,4'-DMEA.

Translational Potential & References

Therapeutic Applications

The specific pharmacological profile of 3,4'-DMEA suggests utility in conditions driven by chronic low-grade inflammation:

-

Metabolic Syndrome: By inhibiting TNF-α, it may improve insulin sensitivity (TNF-α is a known driver of insulin resistance).

-

Osteoarthritis: Suppression of IL-1β and iNOS can reduce cartilage degradation and pain signaling.

-

Dermatology: Topical applications for psoriasis or atopic dermatitis, leveraging its lipophilicity for skin penetration.

References

-

Isolation and Structure

- Title: Two New Ellagic Acid Rhamnosides

- Source: Planta Medica, 2001.

- Context: Describes the isolation and structural elucid

-

Anti-Inflammatory Activity of Methylated Ellagic Acids

- Title: Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice.

- Source: PubMed / Mediators of Inflamm

- Context: Establishes the baseline anti-inflammatory mechanism (NF-κB/IL-6 reduction) for the ellagic acid scaffold.

-

Mechanism in Macrophages

- Title: Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction...

- Source: Journal of Pharmacy and Pharmacology.

- Context: Validates the pathway inhibition (p65, p38)

-

Pharmacological Context in Extracts

-

Title: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activity of the Irvingia Species.[4]

- Source: MDPI, Molecules.

- Context: Identifies 3,4'-DMEA as a constituent in anti-inflamm

-

-

Chemical Identity

Sources

- 1. 武汉天植生物技术有限公司【化学加会员】 [huaxuejia.cn]

- 2. 上海联硕生物科技有限公司【化学加会员】 [huaxuejia.cn]

- 3. Mechanisms of anti-inflammatory property of Anacardium occidentale stem bark: inhibition of NF-κB and MAPK signalling in the microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hardwickiic acid | CAS:1782-65-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 3,4'-Di-O-methylellagic acid | CAS:57499-59-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. biomart.cn [biomart.cn]

- 7. chemfaces.com [chemfaces.com]

Technical Guide: Apoptotic Effects of 3,4'-Di-O-methylellagic Acid on Cancer Cell Lines

This technical guide details the apoptotic profile, physicochemical properties, and experimental validation of 3,4'-Di-O-methylellagic acid , a specific methylated derivative of ellagic acid.

Executive Summary

3,4'-Di-O-methylellagic acid (CAS: 57499-59-9) is a naturally occurring O-methylated derivative of ellagic acid, isolated from medicinal plants such as Combretum paniculatum, Euphorbia ebracteolata, and Lumnitzera species. While its structural isomers (3,3'-DiOMEA and 4,4'-DiOMEA) are widely characterized for potent anti-colon cancer activity (IC50 < 10 µM), the 3,4'-isomer exhibits a distinct pharmacological profile characterized by moderate cytotoxicity (IC50 ~50 µg/mL) and improved lipophilicity compared to the parent ellagic acid.

This guide analyzes the compound's mechanistic pharmacodynamics, contrasting its activity with high-potency isomers to inform structure-activity relationship (SAR) studies in drug development.

Physicochemical & Structural Profile

Understanding the structural distinction is critical for experimental reproducibility, as "Di-O-methylellagic acid" is often used ambiguously in literature.

| Feature | Specification |

| IUPAC Name | 3,8-dihydroxy-4,9-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione (Isomer dependent) |

| Common Name | 3,4'-Di-O-methylellagic acid (3,4'-DiOMEA) |

| CAS Number | 57499-59-9 (Distinct from 3,3'-isomer: 2239-88-5) |

| Molecular Formula | C₁₆H₁₀O₈ |

| Molecular Weight | 330.25 g/mol |

| Solubility | Soluble in DMSO, DMF; Low solubility in water (improved over Ellagic Acid).[1][2] |

| Key Structural Feature | Asymmetric methylation at the 3 and 4' positions, disrupting the planar symmetry seen in 3,3' and 4,4' isomers. |

Mechanistic Pharmacodynamics

While 4,4'-DiOMEA targets the Wnt signaling pathway (specifically Wnt16 inhibition), the apoptotic mechanism of the 3,4'-isomer follows the conserved Ellagic Acid Scaffold Apoptosis Pathway , modulated by its specific cellular uptake kinetics.

Core Apoptotic Pathways

The compound induces cell death primarily through the Intrinsic (Mitochondrial) Pathway :

-

Cellular Uptake: The O-methylation increases lipophilicity, allowing passive diffusion across the plasma membrane, overcoming the poor bioavailability of unmethylated ellagic acid.

-

ROS Generation: Intracellular metabolism generates Reactive Oxygen Species (ROS), creating oxidative stress.

-

Mitochondrial Depolarization: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of mitochondrial membrane potential (

). -

Caspase Cascade: Cytochrome c release activates Caspase-9 , which cleaves and activates the executioner Caspase-3 , resulting in DNA fragmentation and apoptosis.

Structure-Activity Relationship (SAR) Context

The position of methylation dictates potency. The 4,4'-isomer is the most potent (IC50 ~7-10 µM in HT-29 cells). The 3,4'-isomer shows moderate potency , likely due to differential binding affinity to upstream targets like the Aryl Hydrocarbon Receptor (AhR) or specific kinases compared to the symmetric isomers.

Visualizing the Signaling Pathway

The following diagram illustrates the apoptotic signaling cascade activated by methylated ellagic acid derivatives.

Caption: Proposed intrinsic apoptotic pathway induced by 3,4'-Di-O-methylellagic acid involving ROS-mediated mitochondrial dysfunction.

Preclinical Efficacy Data

Direct cytotoxicity data for the 3,4'-isomer is often embedded within larger phytochemical screening studies.

| Cell Line | Tissue Origin | IC50 / Activity Level | Reference |

| HeLa | Cervical Cancer | Moderate (Complete inhibition at 50 µg/mL) | [1, 2] |

| MCF-7 | Breast Cancer | Active (Induces MMP loss) | [3] |

| HT-29 | Colon Cancer | Weak/Moderate (Less potent than 4,4'-DiOMEA) | [4] |

| Vero | Normal Kidney | Low Toxicity (High selectivity index) | [1] |

Interpretation: The compound exhibits a "moderate cytotoxic potential," making it a candidate for chemoprevention or combinatorial therapy rather than a standalone high-potency cytotoxic agent.

Experimental Workflows (Self-Validating Protocols)

To validate the apoptotic effects of 3,4'-DiOMEA, the following protocols ensure reproducibility and distinguish apoptosis from necrosis.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Goal: Determine IC50 and Selectivity Index (SI).

-

Seeding: Plate cancer cells (e.g., HeLa) and normal fibroblasts (e.g., Vero) at

cells/well in 96-well plates. -

Treatment: After 24h, treat with 3,4'-DiOMEA (dissolved in DMSO, final <0.1%) at gradient concentrations (1, 5, 10, 25, 50, 100 µM).

-

Incubation: Incubate for 72 hours (critical for observing delayed apoptotic effects).

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Validation: Calculate SI =

. An SI > 2.0 indicates therapeutic potential.

Protocol B: Confirmation of Apoptosis (Annexin V/PI Staining)

Goal: Distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

-

Harvest: Collect treated cells (including floating cells) via trypsinization.

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

-

Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate: 15 min at RT in the dark.

-

Flow Cytometry: Analyze within 1 hour.

-

Q1 (Upper Left): Necrotic (PI only).

-

Q2 (Upper Right): Late Apoptotic (Annexin+ / PI+).

-

Q3 (Lower Right): Early Apoptotic (Annexin+ / PI-).

-

Q4 (Lower Left): Live.

-

Protocol C: Mechanistic Validation (Western Blotting)

Goal: Confirm pathway activation.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Targets:

-

Pro-Apoptotic: Bax, Cleaved Caspase-3, Cleaved PARP.

-

Anti-Apoptotic: Bcl-2.

-

Loading Control:

-Actin or GAPDH.

-

-

Expected Result: Increase in Bax/Bcl-2 ratio and presence of Cleaved Caspase-3 bands at ~17/19 kDa.

Challenges & Future Directions

-

Isomer Purity: Commercial sources often sell mixtures of 3,3' and 3,4' isomers. High-performance liquid chromatography (HPLC) purification is required before biological testing.

-

Solubility: While better than Ellagic Acid, 3,4'-DiOMEA may precipitate in aqueous media >50 µM. Use of cyclodextrin complexes is recommended for in vivo studies.

-

Metabolic Stability: O-methylation protects against rapid glucuronidation, but pharmacokinetic studies are needed to confirm plasma half-life.

References

-

Analysis of Unusual Sulfated Constituents and Anti-infective Properties of Two Indonesian Mangroves. MDPI Molecules. (2022).

-

Cytotoxicity of Ellagic Acid Derivatives from Desbordesia glaucescens. ResearchGate. (2015).

-

The Ellagic Acid Derivative 4,4'-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth. Journal of Pharmacology and Experimental Therapeutics. (2015).

-

Ellagic Acid and Derivatives: Bioavailability and Cancer Prevention. MDPI Nutrients. (2023).

-

3,4'-Di-O-methylellagic acid Product Standard. ChemFaces.

Sources

Methodological & Application

A Validated Reverse-Phase HPLC Method for the Robust Quantification of 3,4'-Di-O-methylellagic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3,4'-Di-O-methylellagic acid, a derivative of ellagic acid with significant therapeutic potential. Recognizing the need for a reliable analytical method in research and quality control settings, we detail a systematic approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[1] The developed reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, offering excellent specificity, linearity, accuracy, and precision. This document provides not only a step-by-step protocol for analysis but also the scientific rationale behind the methodological choices, ensuring adaptability and robustness for routine use.

Introduction and Method Development Rationale

3,4'-Di-O-methylellagic acid is a polyphenolic compound belonging to the ellagitannin family. Its parent compound, ellagic acid, is known for a range of biological activities, including antioxidant and anti-proliferative effects.[2][3] Methylated derivatives such as 3,4'-Di-O-methylellagic acid often exhibit modified pharmacokinetic properties and unique biological activities, making them subjects of intense research in drug discovery and natural product chemistry.[3] Accurate quantification is paramount for pharmacological studies, formulation development, and quality control of botanical extracts.

The development of a successful HPLC method is a structured process rooted in the physicochemical properties of the analyte. Our strategy was built on the following principles:

-

Analyte Properties: 3,4'-Di-O-methylellagic acid possesses the core chromophore of ellagic acid, which exhibits strong UV absorbance.[4] The addition of two methyl groups increases its hydrophobicity compared to the parent molecule, making it an ideal candidate for Reverse-Phase (RP) chromatography.

-

Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common choice for the analysis of polyphenols due to its strong hydrophobic retention mechanism, which effectively separates moderately non-polar compounds like methylated ellagic acids from more polar matrix components.[5][6]

-

Mobile Phase Strategy: A binary mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.[7]

-

Organic Phase: Acetonitrile was selected for its low viscosity and UV transparency.

-

Aqueous Phase: Acidification of the aqueous phase (e.g., with phosphoric or acetic acid) is critical. It serves to suppress the ionization of both the phenolic hydroxyl groups on the analyte and the residual silanol groups on the silica-based stationary phase. This ensures symmetrical peak shapes and reproducible retention times.[8][9]

-

-

Detection: Given the conjugated aromatic system of the ellagic acid backbone, a UV-Vis or Diode Array Detector (DAD) is highly effective. Based on published spectra for ellagic acid, initial wavelength screening was centered around 254 nm and 360 nm, where the compound shows significant absorbance.[4][10]

Method Development Workflow

The logical progression from initial parameter selection to a fully validated method is crucial for developing a robust and reliable analytical procedure.

Caption: Workflow for HPLC method development and validation.

Materials and Instrumentation

Reagents and Standards

-

3,4'-Di-O-methylellagic acid reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Deionized, 18.2 MΩ·cm or HPLC grade)

-

Orthophosphoric acid (85%, analytical grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation and Final Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 60% B; 20-25 min: 60% to 20% B; 25-30 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 255 nm |

| Run Time | 30 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,4'-Di-O-methylellagic acid reference standard and transfer to a 10 mL volumetric flask. Due to its limited aqueous solubility, dissolve in a small amount of DMSO (~1 mL) before diluting to volume with methanol.[10] This stock solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (pre-mixed at the initial 20% B condition).

-

Sample Preparation (Example for a botanical extract): Accurately weigh 100 mg of the powdered extract into a 10 mL centrifuge tube. Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Detailed Analytical Protocol

-

System Preparation: Purge all mobile phase lines to remove air bubbles.

-

Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the acceptance criteria in the table below are met. This step is critical for ensuring the trustworthiness and consistency of the analytical results on any given day.[11]

| SST Parameter | Acceptance Criteria |

| Retention Time (%RSD) | ≤ 1.0% |

| Peak Area (%RSD) | ≤ 2.0% |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

-

Sequence Setup: Create an analytical sequence including a blank (mobile phase), the calibration standards, system suitability injections, and the unknown samples.

-

Data Acquisition: Inject the samples according to the defined sequence.

-

Data Processing: Integrate the peak corresponding to 3,4'-Di-O-methylellagic acid. Generate a calibration curve by plotting peak area versus concentration for the standard solutions. Determine the concentration in unknown samples using the regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is fit for its intended purpose, a full validation was designed based on ICH guidelines.[12][13]

Caption: Key parameters for analytical method validation.

Specificity

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[1]

-

Protocol:

-

Inject a blank (diluent).

-

Inject a standard solution of 3,4'-Di-O-methylellagic acid.

-

Inject a sample matrix (e.g., an extract known not to contain the analyte).

-

Inject a spiked sample matrix (matrix + known concentration of analyte).

-

Assess for any interfering peaks at the retention time of the analyte. Peak purity should be evaluated using a DAD.

-

Linearity and Range

-

Objective: To establish the relationship between analyte concentration and the detector response and to define the concentration range over which this relationship holds true.[14]

-

Protocol:

-

Prepare at least five concentrations of the standard across the expected range (e.g., 1-100 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve of mean peak area versus concentration.

-

Perform linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[15]

-

Accuracy (% Recovery)

-

Objective: To determine the closeness of the measured value to the true value.[16]

-

Protocol:

-

Prepare a sample matrix.

-

Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

-

Prepare three replicates at each level.

-

Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98-102%.[15]

-

Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]

-

Protocol:

-

Repeatability (Intra-day precision): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.[15]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[17]

-

Protocol:

-

Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak.

-

LOD: S/N ratio of 3:1

-

LOQ: S/N ratio of 10:1

-

-

Alternatively, calculate from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

-

Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

-

Protocol:

-

Introduce small changes to the method parameters, one at a time.

-

Examples of variations include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.1 units)

-

-

Analyze a standard solution under each condition and evaluate the impact on retention time and peak area. The results should not deviate significantly from the nominal method.

-

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-based detection and quantification of 3,4'-Di-O-methylellagic acid. By following the outlined steps for method development, execution, and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in academic research, natural product analysis, and the pharmaceutical industry.

References

- J Sep Sci. 2008 Feb;31(2):262-7. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species.

- Wiley Analytical Science. (2019, June 26). Journal Highlight: Reverse phase HPLC method validation for estimation of polyphenols in medicinal plants and their possible role in reticence of xanthine oxidase activity.

- MDPI. (2021). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L.

- ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.

- Chromatography Online.

- Sigma-Aldrich. 3,3',4-Tri-O-methylellagic acid.

- PMC. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts.

- Pharmaguideline.

- SciSpace.

- Austin Publishing Group.

- Semantic Scholar. Development and Validation of a RP-HPLC Method for the Determination of Ellagic Acid in Terminalia bellirica Extract.

- International Journal of Pharmaceutical Sciences and Research. (2019, March 1). DEVELOPMENT AND VALIDATION OF A HPLC ANALYTICAL METHOD FOR DETERMINATION OF ELLAGIC ACID IN EPILOBIUM ANGUSTIFOLIUM EXTRACT.

- AMSbiopharma.

- Lab Manager.

- ICH. (2023, November 30).

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)

- Journal of Medicinal Chemistry and Science. (2024). Anticancer Potential of 3-O-Methylellagic Acid.

- ResearchGate. Max of ellagic acid with different solvent systems by UV Spectrophotometry.

- Cayman Chemical.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity [mdpi.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. semanticscholar.org [semanticscholar.org]

Application Note: High-Sensitivity Quantitation of 3,4'-Di-O-methylellagic Acid in Biological Matrices via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of 3,4'-Di-O-methylellagic acid (3,4'-DMEA) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3,4'-DMEA is a critical intermediate metabolite in the biotransformation of ellagitannins to urolithins by the gut microbiota. Accurate quantification is essential for pharmacokinetic (PK) profiling and bioavailability studies of pomegranate and berry-derived nutraceuticals. This guide addresses the specific challenge of chromatographically separating the 3,4' isomer from the 3,3' isomer and provides a self-validating extraction workflow.

Introduction & Biological Context

Ellagic acid (EA), derived from the hydrolysis of ellagitannins, undergoes extensive metabolism. While EA itself has low bioavailability, its methylated derivatives (dimethylellagic acids) and downstream microflora metabolites (urolithins) circulate in plasma at higher concentrations.

The Isomer Challenge: Methylation can occur at different hydroxyl positions. The 3,4'-Di-O-methylellagic acid isomer is often co-present with 3,3'-Di-O-methylellagic acid . Mass spectrometry alone cannot distinguish these isobaric compounds (MW 330.25 g/mol ). Therefore, chromatographic resolution is the critical critical quality attribute (CQA) of this method.

Metabolic Pathway Visualization

The following diagram illustrates the position of 3,4'-DMEA in the metabolic cascade.

Figure 1: Metabolic pathway showing the parallel formation of dimethyl isomers. Separation of the Red node (Target) from the Yellow node (Interference) is the primary analytical objective.

Method Development & Optimization

Chromatographic Conditions

To separate the 3,4' and 3,3' isomers, a high-efficiency C18 column with a fully porous particle morphology is recommended over core-shell particles for this specific separation, as the increased surface area aids in resolving the steric differences between the methoxy positions.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Rationale: The acidic modifier (FA) keeps the phenolic hydroxyls protonated (

), increasing retention on the hydrophobic stationary phase and sharpening peak shape.

Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) in Negative Mode is mandatory. Phenolic compounds ionize poorly in positive mode.

-

Precursor Ion:

329.0 -

Quantifier Transition:

329.0 -

Qualifier Transition:

329.0

Experimental Protocols

Materials

-

Analyte: 3,4'-Di-O-methylellagic acid (Standard >98% purity).

-

Internal Standard (IS): Ellagic Acid-d2 (if available) or Daidzein (structural analog).

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

This method is optimized for high throughput plasma analysis.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples on ice. Vortex for 10s.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH). Vortex gently.

-

Precipitation: Add 300 µL of cold Acidified Acetonitrile (ACN with 1% Formic Acid).

-

Why Acidified? Acidification disrupts protein-polyphenol binding, releasing the analyte into the supernatant.

-

-

Vortex: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the clear supernatant to a clean tube.

-

Evaporation (Optional for Sensitivity): Evaporate to dryness under

stream at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20). -

Injection: Transfer to autosampler vial. Inject 5 µL.

LC-MS/MS Acquisition Parameters

Table 1: LC Gradient Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |

| 0.00 | 0.35 | 95 | 5 | Initial |

| 1.00 | 0.35 | 95 | 5 | 6 |

| 6.00 | 0.35 | 40 | 60 | 6 |

| 7.00 | 0.35 | 5 | 95 | 6 |

| 8.50 | 0.35 | 5 | 95 | 6 |

| 8.60 | 0.35 | 95 | 5 | 1 |

| 10.00 | 0.35 | 95 | 5 | 1 |

Table 2: MRM Transitions (ESI Negative)

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 3,4'-DMEA | 329.0 | 314.0 | 40 | 25 | Quant |

| 3,4'-DMEA | 329.0 | 285.0 | 40 | 35 | Qual |

| Ellagic Acid (IS) | 300.9 | 185.0 | 45 | 30 | Quant |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[1][2][3][4][5][6][7][8][9]

Validation & Quality Control (Self-Validating System)

To ensure the method is self-validating, every batch must include the following controls. If these fail, the run is invalid.

-

System Suitability Sample (SSS): Inject a neat standard of 3,4'-DMEA and 3,3'-DMEA (mix) before the batch.

-

Acceptance Criteria: Resolution (

) between isomers must be

-

-

Linearity: 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

.[10] -

QC Samples: Low (3x LLOQ), Mid, and High concentrations interspersed every 10 samples.

-

Matrix Effect Check: Compare the slope of a standard curve in solvent vs. a standard curve spiked into blank plasma.

-

Calculation:

. -

Correction: If ME < 80% or > 120%, use matrix-matched calibration curves.

-

References

-

Separation of Phenolic Metabolites: Witting, M. et al. (2022). Current state-of-the-art of separation methods used in LC-MS based metabolomics and lipidomics. Journal of Chromatography B.

-

LC-MS/MS Method Development for Pesticides and Metabolites (MRM Logic): Agilent Technologies. (2017).[8] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.

-

Plasma Extraction Protocols (MPLEx/PPT): Nakayasu, E.S. et al. (2016). Adapting a commercial sample extraction protocol for biosafety level 3/4 compatible plasma metabolomics analysis. PMC/NIH.

-

Pharmacokinetics of Ellagic Acid Derivatives: Stablein, J.J. et al. (1983). Pharmacokinetics and Bioavailability... (General principles of PK analysis utilized in this protocol).

Sources

- 1. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 2. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Current state-of-the-art of separation methods used in LC-MS based metabolomics and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. lcms.cz [lcms.cz]

preparing stock solutions of 3,4'-Di-O-methylellagic acid for cell culture

Application Note: Preparation and Handling of 3,4'-Di-O-methylellagic Acid Stock Solutions for In Vitro Cell Culture

Abstract & Scope

3,4'-Di-O-methylellagic acid (C₁₆H₁₀O₈) is a bioactive polyphenolic derivative of ellagic acid, often isolated from Sanguisorba officinalis or Pomegranate sources. While it exhibits potent anti-inflammatory, apoptotic, and antioxidant properties, its utility in cell culture is frequently compromised by poor aqueous solubility and rapid precipitation upon dilution.

This guide provides a standardized, error-minimized protocol for preparing stable stock solutions. It addresses the "solubility paradox" where high-concentration organic stocks appear stable but fail catastrophically upon introduction to aqueous media, leading to experimental noise and low reproducibility.

Physicochemical Profile & Solubility Logic

Before handling the compound, researchers must understand its physical limitations. 3,4'-Di-O-methylellagic acid is a planar, hydrophobic molecule. It relies on organic solvents to disrupt its crystal lattice but requires careful management of solvent ratios to remain in solution during biological assays.

Table 1: Compound Specifications

| Parameter | Data | Notes |

| IUPAC Name | 3,4'-Di-O-methylellagic acid | Isomer specificity is critical; distinct from 3,3' isomer. |

| Molecular Formula | C₁₆H₁₀O₈ | |

| Molecular Weight | ~330.25 g/mol | Used for Molarity calculations. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ~10–20 mg/mL (requires sonication). |

| Secondary Solvent | Ethanol (100%) | Lower solubility than DMSO; not recommended for high-conc. stocks. |

| Aqueous Solubility | Negligible (< 10 µM) | Critical Risk: Precipitates immediately in water/PBS. |

| Stability | Light & pH Sensitive | Oxidizes at high pH; protect from UV/fluorescent light. |

The "Solvent Shock" Phenomenon

When a DMSO stock (e.g., 20 mM) is pipetted directly into a cell culture well (aqueous), the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules "stranded." This causes them to aggregate into micro-crystals that settle on cells, causing physical stress (false toxicity) rather than biochemical activity.

-

Solution: Use an Intermediate Dilution Step (described in Protocol 2).

Workflow Visualization

The following diagram outlines the critical path from powder to cell treatment, highlighting the "Danger Zone" where precipitation occurs.

Figure 1: Optimized workflow for hydrophobic compound preparation. The "Intermediate Dilution" step is the critical control point to prevent crystal formation.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a sterile, high-concentration stock in 100% DMSO.

Materials:

-

3,4'-Di-O-methylellagic acid powder.

-

Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

-

Amber glass vials (borosilicate).

-

0.22 µm PTFE Syringe Filter (Do NOT use Nylon or Cellulose Acetate; DMSO dissolves them).

-

Ultrasonic water bath.

Step-by-Step:

-

Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation from forming inside the vial, which hydrolyzes the compound.

-

Weighing: Weigh approximately 3.3 mg of powder into a sterile amber glass vial.

-

Calculation: To achieve 50 mM in 200 µL DMSO:

-

-

Solubilization: Add 200 µL of sterile DMSO.

-

Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be optically clear.

-

Sterilization: Filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

-

Note: Expect ~10-20 µL volume loss in the filter dead volume.

-

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Protocol 2: Dilution for Cell Treatment (The "Intermediate" Method)

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

The Rule of 200: The jump from 100% DMSO to aqueous media is too harsh. Use an intermediate step.

-

Prepare Media: Warm culture media (e.g., DMEM + 10% FBS) to 37°C.

-

Calculate Limits: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

-

Example: To treat 10 mL of cells at 10 µM using a 50 mM stock:

-

Dilution Factor = 50,000 µM / 10 µM = 5000x.

-

Volume of Stock needed = 10,000 µL / 5000 = 2 µL.

-

-

Direct Spiking (Risky): Adding 2 µL directly to 10 mL often causes the 2 µL droplet to precipitate instantly upon contact.

-

Recommended Intermediate Step:

-

Take 2 µL of 50 mM Stock.

-

Add to 200 µL of sterile media in a microtube while vortexing simultaneously .

-

Result: A 500 µM solution in ~1% DMSO. Inspect for turbidity.

-

Add this entire 202 µL mixture to the final 10 mL culture dish.

-

Final Conc: ~10 µM drug, ~0.02% DMSO.

-

Biological Context & Mechanism

Understanding the pathway helps in designing the correct incubation times. Ellagic acid derivatives, including the 3,4'-dimethyl isomer, typically act via apoptotic induction and Wnt signaling modulation.

Figure 2: Proposed mechanism of action. The compound downregulates survival factors (Wnt, Bcl-2) and promotes apoptotic cascades.

Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| Cloudiness upon adding DMSO | Saturation reached | Sonicate at 37°C for 10 mins. If persistent, dilute to 25 mM. |

| Crystals on cells (Microscopy) | "Solvent Shock" | Use the Intermediate Dilution method (Protocol 2). Do not add cold media to cells. |

| Yellowing of Stock | Oxidation | Check pH of DMSO (should be neutral). Discard if stored >6 months. |

| High Cell Death in Controls | DMSO Toxicity | Ensure final DMSO < 0.1%.[1] Include a "Vehicle Control" (DMSO only) in all assays. |

References

-

PubChem. (2023). 3,3'-Di-O-methylellagic acid (Compound Summary). National Library of Medicine. Link[2]

- Note: Provides physicochemical constants (MW, H-bond donors) applicable to the 3,4' isomer.

-

González-Sarrías, A., et al. (2015). The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16.[3] Journal of Pharmacology and Experimental Therapeutics. Link

- Note: Establishes the Wnt signaling inhibition and antiproliferative protocols for dimethyl ellagic acid deriv

-

SelleckChem. (n.d.). Preparation of Hydrophobic Compound Stock Solutions.[4]Link

- Note: Standard operating procedures for DMSO solubilization and sonic

-

Emulate Bio. (n.d.). Protocol for Compound Treatment and Stock Solution Preparation.[1][5]Link

- Note: Authoritative guide on DMSO limits (<0.1%) and preventing precipitation in microfluidic/cell culture systems.

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 3,4'-Di-O-methylellagic Acid from Plasma

Introduction & Scientific Rationale

The Analyte and Clinical Significance

3,4'-Di-O-methylellagic acid (3,4'-DMEA) is a methylated metabolite of Ellagic Acid (EA), a polyphenol abundant in pomegranates, berries, and walnuts. Following ingestion, EA undergoes extensive metabolism by the gut microbiota (forming urolithins) and phase II enzymes (forming methyl, glucuronide, and sulfate conjugates). 3,4'-DMEA exhibits significant anti-inflammatory and anti-proliferative properties, making its quantification critical in pharmacokinetic (PK) and bioavailability studies.

The Challenge: Plasma Matrix & Protein Binding

Extracting 3,4'-DMEA from plasma presents two specific challenges:

-

High Protein Binding: Ellagic acid derivatives bind extensively to plasma albumin (>90%). Standard protein precipitation (PPT) often traps the analyte in the pellet, leading to poor recovery (<40%).

-

Ionization State: As a diphenolic lactone, 3,4'-DMEA has acidic protons. Control of pH is vital to suppress ionization during the extraction phase to ensure retention on hydrophobic sorbents.

Methodological Solution

This protocol utilizes Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balanced (HLB) copolymer. Unlike traditional C18 silica, HLB sorbents remain wettable and provide a dual retention mechanism (hydrophobic and polar interactions), ensuring high recovery of the moderately polar 3,4'-DMEA while effectively removing phospholipids and salts.

Materials & Reagents

Instrumentation

-

SPE Manifold: Positive pressure manifold (recommended for flow control) or Vacuum manifold.

-

LC-MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ) coupled with UHPLC.

-

Evaporator: Nitrogen evaporator (e.g., Turbovap) set to 40°C.

Chemicals[1][2][3][4][5][6][7]

-

Target Standard: 3,4'-Di-O-methylellagic acid (Purity >98%).

-

Internal Standard (IS): Daidzein, Chrysin, or 13C-Ellagic Acid.

-

SPE Cartridges: Waters Oasis HLB (30 mg, 1 cc) or Phenomenex Strata-X (30 mg, 1 cc).

-

Enzymes (Optional for Total Analysis):

-Glucuronidase/Sulfatase (Helix pomatia Type H-1). -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Orthophosphoric Acid (

).

Pre-Analytical Considerations & Stability

-

Light Sensitivity: Ellagic acid derivatives are photo-oxidative. All extraction steps should be performed under low light or using amber glassware.

-

Matrix Acidification: To disrupt protein binding and ensure the analyte is in its neutral form (necessary for Reverse Phase retention), the plasma must be acidified to pH < 3.0 prior to loading.

Experimental Protocol

Stock Solution Preparation

-

Dissolve 1 mg of 3,4'-DMEA in 1 mL of DMSO (Stock A: 1 mg/mL).

-

Dilute Stock A with Methanol to create Working Standards (10 ng/mL – 1000 ng/mL).

-

Store at -80°C in amber vials.

Sample Pre-treatment (Hydrolysis & Acidification)

Note: 3,4'-DMEA circulates largely as glucuronides. If "Total" concentration is required, perform Step A. If only "Free" aglycone is needed, skip to Step B.

A. Enzymatic Hydrolysis (For Total Metabolites)

-

Aliquot 100 µL of Plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard solution.

-

Add 100 µL of Acetate Buffer (0.2 M, pH 5.0) containing

-Glucuronidase (1000 units) and Sulfatase. -

Incubate at 37°C for 45 minutes .

B. Protein Disruption & Acidification (Crucial Step)

-

To the hydrolyzed sample (or raw plasma), add 200 µL of 4%

(Phosphoric Acid).-

Why? This lowers pH to ~2.0, neutralizing the phenolic hydroxyls and disrupting albumin-drug complexes.

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates. Use the supernatant for SPE.[1][2]

Solid-Phase Extraction (SPE) Workflow[9]

We utilize a reversed-phase protocol optimized for phenolic acids.

| Step | Solvent / Action | Volume | Critical Technical Note |

| 1. Condition | Methanol | 1 mL | Solvates the sorbent ligands. |

| 2.[2] Equilibrate | 0.1% Formic Acid in Water | 1 mL | Matches the pH of the loading sample. |

| 3. Load | Pre-treated Plasma Supernatant | ~400 µL | Load at slow flow rate (1 mL/min) to maximize adsorption. |

| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes salts and unbound proteins. |

| 5. Wash 2 | 5% Methanol in Water | 1 mL | Removes moderate polarity interferences without eluting DMEA. |

| 6. Dry | Vacuum / Positive Pressure | 2 min | Critical: Remove residual water to facilitate evaporation later. |

| 7. Elute | 100% Methanol | 1 mL | Elute into a clean glass tube. Apply vacuum to recover all solvent.[3] |

Post-Extraction:

-

Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (80:20 Water:Methanol with 0.1% FA).

-

Vortex and transfer to LC vial with insert.

Workflow Visualization

Caption: Step-by-step SPE workflow for 3,4'-DMEA extraction from plasma, highlighting the critical acidification step.

LC-MS/MS Analytical Conditions

To validate the extraction, the following chromatographic and mass spectrometric conditions are recommended.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-6 min: Hold 90% B

-

6.1 min: Re-equilibrate 10% B

-

-

Flow Rate: 0.3 mL/min.[5]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode . (Phenolic protons ionize best in negative mode).

MRM Transitions (Example):

-

3,4'-DMEA: m/z 329.0

314.0 (Loss of methyl group) or 299.0. -

Ellagic Acid: m/z 300.9

185.0.

Validation & Quality Control

Recovery Calculation

Absolute recovery should be assessed at Low (10 ng/mL), Medium (100 ng/mL), and High (800 ng/mL) QC levels.

Matrix Effect

-

Value < 1.0 indicates Ion Suppression.

-

Value > 1.0 indicates Ion Enhancement.

-

Optimization: If suppression is >20%, increase the wash volume or switch to a stronger wash solvent (e.g., 10% Methanol) during SPE.

Linearity

The method is linear over the range of 1 ng/mL to 1000 ng/mL (

Troubleshooting "Expert Tips"

| Issue | Probable Cause | Solution |

| Low Recovery | Protein Binding | Ensure |

| High Backpressure | Clogged Cartridge | Centrifuge the hydrolyzed plasma at higher speed (14,000 x g) before loading. |

| Peak Tailing | Secondary Interactions | Add 0.1% Formic Acid to the Elution solvent (MeOH) to ensure full protonation during elution. |

| Signal Drift | Evaporation Loss | Use an Internal Standard (IS) added at the very beginning (Step 4.2) to compensate for volume errors. |

References

-

Seeram, N. P., et al. (2006). Pomegranate Juice Ellagitannin Metabolites Are Present in Human Plasma and Some Persist in Urine for Up to 48 Hours. The Journal of Nutrition.[6]

-

González-Sarrías, A., et al. (2015). The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16. Journal of Pharmacology and Experimental Therapeutics.

-

Yan, Y., et al. (2014). Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7] Molecules.

-

Thermo Fisher Scientific. Solid Phase Extraction Guide: Method Development and Troubleshooting.

Sources

- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cardiacos.net [cardiacos.net]

- 7. researchgate.net [researchgate.net]

recrystallization techniques for high-purity 3,4'-Di-O-methylellagic acid

Abstract

3,4'-Di-O-methylellagic acid (3,4'-DMEA) presents a unique purification challenge due to its rigid planar structure, high melting point (>280°C), and extreme insolubility in common organic solvents.[1] Unlike its symmetrical isomer (3,3'-Di-O-methylellagic acid), the unsymmetrical 3,4'-DMEA exhibits distinct crystal packing forces that complicate standard purification.[1] This guide outlines two validated recrystallization protocols—Solvent-Anti-Solvent Displacement (DMSO/Water) and High-Temperature Solvolysis (Pyridine/Ethanol) —designed to achieve pharmaceutical-grade purity (>98%) while effectively removing regioisomeric impurities and residual high-boiling solvents.[1]

Introduction: The Solubility Paradox

Ellagic acid derivatives are notorious in medicinal chemistry for their "brick-dust" physicochemical properties.[1] The methylation of the 3 and 4' hydroxyl groups breaks the symmetry of the parent ellagic acid, yet the molecule retains significant

Why Recrystallization Fails with Standard Solvents:

-

Methanol/Ethanol/Acetonitrile: 3,4'-DMEA is sparingly soluble even at boiling points, leading to amorphous precipitation rather than crystallization.[1]

-

THF/Ethyl Acetate: Insufficient dielectric constant to disrupt intermolecular hydrogen bonding.[1]

-

The Isomer Challenge: Synthetic methylation often yields a mixture of 3,3' (major, symmetrical) and 3,4' (minor, unsymmetrical) isomers.[1] While chromatography is required for initial separation, recrystallization is the critical step for removing trace isomer contamination and achieving defined crystal morphology for bioavailability studies.[1]

Strategic Solvent Selection

Success depends on utilizing solvents with high dipole moments to solvate the core, followed by controlled displacement.[1]

| Solvent System | Role | Mechanism of Action | Suitability |

| DMSO | Primary Solvent | Disrupts strong H-bonds; high solubility at >60°C. | High Yield (Method A) |

| Pyridine | Primary Solvent | High Purity (Method B) | |

| Water | Anti-Solvent | Increases polarity sharply, forcing hydrophobic precipitation.[1] | Rapid precipitation (Amorphous risk) |

| Methanol | Anti-Solvent | Moderate polarity change; allows slower crystal growth.[1] | Crystal growth (High quality) |

Experimental Protocols

Method A: The DMSO/Water Displacement (High Yield)

Best for: Removing inorganic salts, polar byproducts, and bulk purification of crude isolates.[1]

Reagents:

Protocol:

-

Dissolution: Suspend crude 3,4'-DMEA (1.0 g) in DMSO (15 mL). Heat to 80–90°C with vigorous magnetic stirring. The solution should become clear and amber-colored.[1]

-

Note: If turbidity persists, filter hot through a sintered glass funnel (Grade 3) to remove inorganic insolubles.[1]

-

-

Nucleation: Allow the solution to cool slowly to 40°C .

-

Displacement: Add warm water (50°C) dropwise to the stirring DMSO solution.

-

Critical Point: Add water until a persistent "cloud point" is reached (approx. 3-5 mL).[1] Stop stirring and let it stand for 10 minutes.

-

-

Crystallization: Continue adding water slowly (total volume 15 mL) over 30 minutes. Cool the mixture to 4°C for 4 hours.

-

Isolation: Filter the off-white precipitate under vacuum.

-

Washing: Wash the cake 3x with warm water to remove residual DMSO.

-

Drying: Lyophilize (Freeze-dry) for 24 hours. Heat drying is ineffective for removing trapped DMSO.

Method B: The Pyridine/Ethanol Solvolysis (High Crystal Quality)

Best for: Final polishing, removing trace 3,3'-isomer, and generating X-ray quality crystals.[1]

Reagents:

Protocol:

-

Reflux: Dissolve 3,4'-DMEA (500 mg) in Pyridine (10 mL) at reflux (115°C ). Ensure complete dissolution.

-

Hot Filtration: Rapidly filter the boiling solution through a pre-heated glass funnel to remove dust/fibers.[1]

-

Anti-Solvent Addition: While keeping the pyridine solution near boiling, slowly add boiling Ethanol (20 mL) down the sidewall of the flask.

-

Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow cooling to room temperature over 12–16 hours .

-

Harvesting: Pale yellow needles will form. Cool to 0°C for 1 hour to maximize yield.

-

Washing: Filter and wash with cold Ethanol (to remove Pyridine).[1]

-

Desolvation: Dry in a vacuum oven at 60°C for 48 hours.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for purifying 3,4'-DMEA.

Caption: Decision matrix for selecting the optimal purification route based on input purity and desired outcome.

Analytical Validation & Troubleshooting

Validating Regiochemistry (3,4' vs 3,3')

Standard HPLC may not fully resolve the isomers.[1] 1H-NMR (DMSO-d6) is the gold standard:

-

3,3'-DMEA (Symmetrical): Shows simplified aromatic signals (equivalent protons).[1]

-

3,4'-DMEA (Unsymmetrical): Shows distinct, non-equivalent aromatic protons in the ellagic core.[1] Look for specific HMBC correlations between the methoxy protons and the C-3/C-4' carbons [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Water added too fast or solution too hot.[1] | Re-heat to dissolve oil; add anti-solvent slower; seed with pure crystal. |

| Gel Formation | Concentration too high in DMSO.[1] | Dilute initial DMSO solution by 20% before cooling.[1] |

| Yellowing/Degradation | Oxidation at high temp (Pyridine method).[1] | Perform recrystallization under Nitrogen ( |

| Residual Solvent | DMSO/Pyridine trapped in lattice.[1] | Do not heat dry. Use lyophilization (DMSO) or extended high-vac drying (Pyridine).[1] |

References

-

Isolation and Characterization of Ellagic Acid Derivatives: Huber, W. et al. "Isolation, purification and identification of ellagic acid derivatives... from Anisophyllea dichostyla."[1] Food and Chemical Toxicology, 2006.[1][2] [Link]

-

Structural Elucidation of Methylated Ellagic Acids: Silva, C. et al. "Phytochemical investigation of Siphoneugena densiflora."[1] Química Nova, 2006.[1][2] (Details NMR distinctions between 3,3' and 3,4' isomers). [Link]

-

General Recrystallization Techniques for Low-Solubility Polyphenols: University of Wisconsin-Madison, Dept of Chemistry. "Recrystallization Protocols." [Link]

-

PubChem Compound Summary: 3,3'-Di-O-methylellagic acid (Isomer Comparison): National Library of Medicine. (Used for physicochemical property comparison). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4'-Di-O-methylellagic Acid

Welcome to the technical support center for the synthesis of 3,4'-Di-O-methylellagic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles to provide you with a robust framework for success.

Introduction to the Synthesis of 3,4'-Di-O-methylellagic Acid

3,4'-Di-O-methylellagic acid is a derivative of ellagic acid, a naturally occurring polyphenol with a range of biological activities. The selective methylation of ellagic acid presents a significant synthetic challenge due to the presence of four phenolic hydroxyl groups with similar reactivity. Achieving the desired 3,4'-di-substituted product requires careful control of reaction conditions to manage regioselectivity and minimize the formation of undesired isomers and over-methylated byproducts. This guide will provide a representative synthetic protocol and address the common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3,4'-Di-O-methylellagic acid, offering potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Symptoms:

-

TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted ellagic acid.

-

Minimal to no product is isolated after workup and purification.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Incomplete Deprotonation | The phenolic hydroxyl groups of ellagic acid must be deprotonated to form the more nucleophilic phenoxide ions for the methylation reaction to proceed. Insufficient or an inappropriate base can lead to incomplete deprotonation. | Select an appropriate base: Use a strong enough base to deprotonate the phenolic hydroxyls. Potassium carbonate (K₂CO₃) is commonly used. Ensure the base is anhydrous, as water can consume the base and hinder the reaction. Optimize base equivalents: Use a molar excess of the base (e.g., 2.5-3 equivalents per equivalent of ellagic acid) to ensure complete deprotonation. |

| Low Reactivity of Methylating Agent | The choice of methylating agent is critical. While safer alternatives exist, they may require more forcing conditions. | Dimethyl sulfate (DMS): A highly effective but toxic methylating agent. Use with appropriate safety precautions. Diazomethane: Highly effective and often gives clean reactions but is explosive and toxic, requiring specialized handling.[1][2][3] Dimethyl carbonate (DMC): A greener alternative, but typically requires higher temperatures and longer reaction times.[4][5] |

| Poor Solubility of Ellagic Acid | Ellagic acid is poorly soluble in many common organic solvents, which can severely limit reaction rates.[6] | Solvent selection: Use a polar aprotic solvent that can dissolve both the ellagic acid salt and the methylating agent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices. Ensure the solvent is anhydrous. |

| Reaction Temperature Too Low | O-methylation reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive methylating agents like DMC. | Optimize temperature: For reactions with DMS, a temperature range of 60-80 °C is a good starting point. For DMC, temperatures may need to be significantly higher (e.g., 120-160 °C).[4] |

Issue 2: Poor Regioselectivity - Mixture of Isomers

Symptoms:

-

¹H NMR and/or LC-MS analysis of the purified product shows the presence of multiple di-O-methylated isomers (e.g., 3,3'- and 4,4'-Di-O-methylellagic acid) in significant quantities.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Similar Reactivity of Hydroxyl Groups | The four phenolic hydroxyl groups on ellagic acid have similar pKa values, making it challenging to selectively methylate the 3 and 4' positions. | Employ a protecting group strategy: This is the most robust approach to ensure high regioselectivity. A common strategy involves protecting the more reactive 3 and 3' hydroxyls, methylating the remaining hydroxyls, and then deprotecting. However, for a direct di-methylation, fine-tuning the reaction conditions is key.[7] |